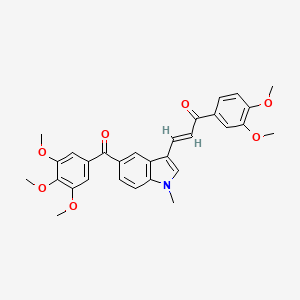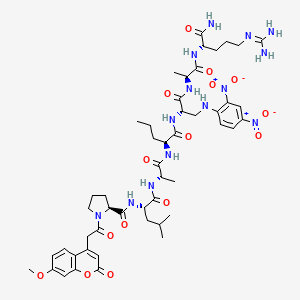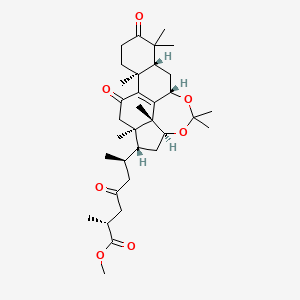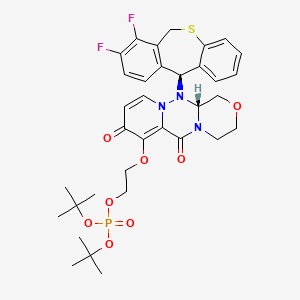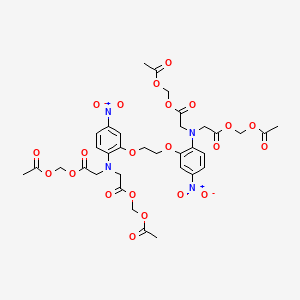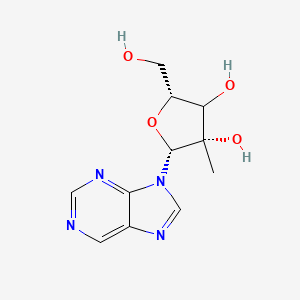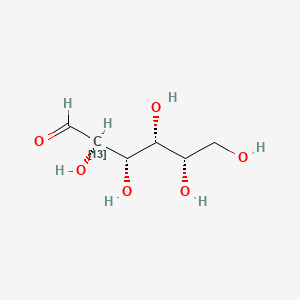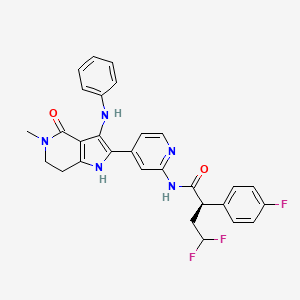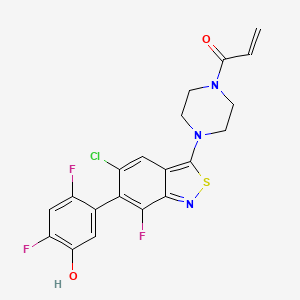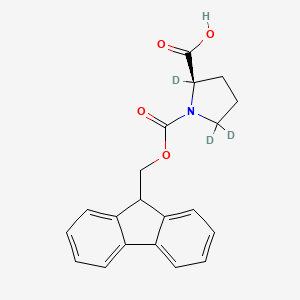
D-Proline-2,5,5-D3-N-fmoc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Proline-2,5,5-D3-N-fmoc: is a labelled derivative of D-Proline, where the hydrogen atoms at positions 2, 5, and 5 of the proline ring are replaced with deuterium atoms. The compound is further protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the nitrogen atom. This modification makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Proline-2,5,5-D3-N-fmoc typically involves the following steps:
Deuteration of Proline: The starting material, D-Proline, undergoes deuteration to replace the hydrogen atoms at positions 2, 5, and 5 with deuterium atoms. This can be achieved using deuterium gas or deuterated reagents under specific conditions.
Fmoc Protection: The deuterated D-Proline is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: D-Proline-2,5,5-D3-N-fmoc can undergo nucleophilic substitution reactions, particularly at the Fmoc-protected nitrogen atom. Common reagents for these reactions include nucleophiles like amines and thiols.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using reagents such as piperidine or 4-methylpiperidine in DMF.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Bases: Piperidine, 4-methylpiperidine
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products:
Fmoc-Deprotected D-Proline-2,5,5-D3: The major product formed after deprotection is the deprotected D-Proline-2,5,5-D3, which can be further utilized in peptide synthesis and other applications.
Scientific Research Applications
Chemistry:
Peptide Synthesis: D-Proline-2,5,5-D3-N-fmoc is widely used in solid-phase peptide synthesis (SPPS) as a building block.
Biology:
Protein Structure Studies: The deuterium-labelled D-Proline can be used in nuclear magnetic resonance (NMR) spectroscopy to study protein structures and dynamics.
Medicine:
Drug Development: The compound can be used in the development of proline-containing drugs and peptidomimetics.
Industry:
Catalysis: this compound can serve as an asymmetric catalyst in various organic reactions, enhancing the enantioselectivity of the products.
Mechanism of Action
The mechanism of action of D-Proline-2,5,5-D3-N-fmoc is primarily related to its role as a building block in peptide synthesis and its use in structural studies. The Fmoc group protects the nitrogen atom, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in peptide bond formation. The deuterium atoms provide stability and unique spectral properties for analytical studies .
Comparison with Similar Compounds
L-Proline-2,5,5-D3-N-fmoc: Similar to D-Proline-2,5,5-D3-N-fmoc but with the L-configuration. It is used in similar applications but may exhibit different stereochemical properties.
Fmoc-D-Proline: The non-deuterated form of this compound.
Uniqueness: this compound is unique due to its deuterium labelling, which enhances its utility in NMR spectroscopy and other analytical techniques. The deuterium atoms provide distinct spectral signatures, making it valuable for studying protein structures and dynamics.
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2R)-2,5,5-trideuterio-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m1/s1/i11D2,18D |
InChI Key |
ZPGDWQNBZYOZTI-LVBRSFGNSA-N |
Isomeric SMILES |
[2H][C@@]1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)([2H])[2H])C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


